

Technical Guide: Fmoc-Asp(OtBu)-OPfp in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-Asp(OtBu)-OPfp**

Cat. No.: **B557794**

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This technical guide provides comprehensive information on N- α -Fmoc-L-aspartic acid β -tert-butyl ester α -pentafluorophenyl ester, commonly abbreviated as **Fmoc-Asp(OtBu)-OPfp**. It is a critical reagent for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document outlines its chemical properties, a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the experimental workflow.

Chemical and Physical Properties

Fmoc-Asp(OtBu)-OPfp is an activated amino acid derivative widely used in peptide synthesis. The pentafluorophenyl (PFP) ester group serves as an excellent leaving group, facilitating rapid and efficient amide bond formation.^[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, while the tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid.

Data Presentation: Key Properties of **Fmoc-Asp(OtBu)-OPfp**

Property	Value
CAS Number	86061-01-0[2][3][4]
Molecular Formula	C ₂₉ H ₂₄ F ₅ NO ₆ [2][3]
Molecular Weight	577.50 g/mol [2][5]
Appearance	Crystalline solid[1]
Purity	Typically ≥90%
Melting Point	90-100 °C

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OtBu)-OPfp is a valuable reagent in Fmoc-based SPPS due to the high reactivity of the PFP ester. PFP esters are known to couple significantly faster than other active esters, such as p-nitrophenyl (ONp) esters.[1] This high reactivity minimizes side reactions and is particularly beneficial for synthesizing complex or sterically hindered peptides.[1] The use of pre-formed PFP esters like **Fmoc-Asp(OtBu)-OPfp** also avoids exposing the growing peptide chain to a separate, potentially harsh activating reagent.[1][3]

Experimental Protocol: Coupling of Fmoc-Asp(OtBu)-OPfp in SPPS

This protocol describes a standard procedure for coupling **Fmoc-Asp(OtBu)-OPfp** to a growing peptide chain on a solid support. The process involves two main stages: Fmoc deprotection of the resin-bound peptide and the subsequent coupling of the activated amino acid.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Asp(OtBu)-OPfp**
- Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

- Solvent: High-purity, amine-free DMF
- Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
- Inert gas (Nitrogen or Argon)

Methodology:

Step 1: Resin Swelling

- Place the peptide-resin in a suitable reaction vessel.
- Add DMF to swell the resin for at least 30-60 minutes.
- Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection

- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Agitate the mixture at room temperature for an initial 3 minutes.
- Drain the solution.
- Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Drain the deprotection solution.

Step 3: Washing

- Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- Perform a series of washes, typically alternating between DMF (5-6 times) and DCM (2-3 times). A final wash with DMF is recommended before coupling.

Step 4: Coupling of **Fmoc-Asp(OtBu)-OPfp**

- Dissolve **Fmoc-Asp(OtBu)-OPfp** (typically 1.5 to 3 equivalents relative to the resin substitution) in DMF.
- Add the solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature. The high reactivity of the PFP ester often leads to rapid coupling, which can be completed in 15-60 minutes.[\[1\]](#)
- Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.

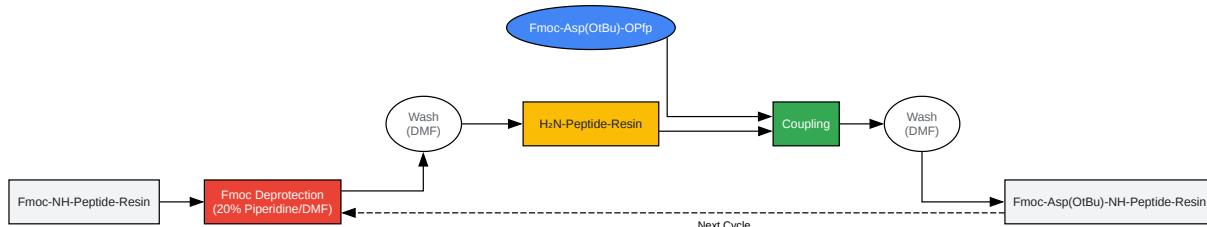
Step 5: Final Washing

- Once the coupling is complete, drain the reaction solution.
- Wash the peptide-resin extensively with DMF (3-5 times) to remove any excess reagents and by-products.
- Wash with DCM (2-3 times) and dry the resin under a stream of inert gas if the synthesis is to be paused. Otherwise, proceed to the next deprotection cycle.

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Workflow Visualization

The following diagram illustrates the key steps in a single coupling cycle using **Fmoc-Asp(OtBu)-OPfp** in solid-phase peptide synthesis.



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Caption: Workflow for a single coupling cycle in SPPS using **Fmoc-Asp(OtBu)-OPfp**.

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